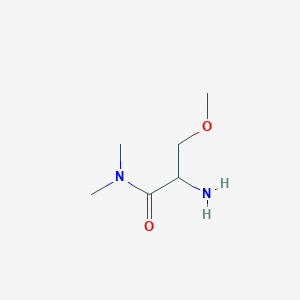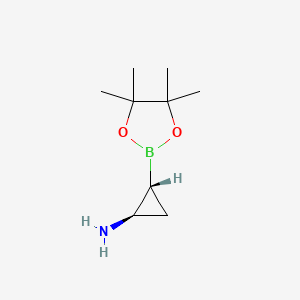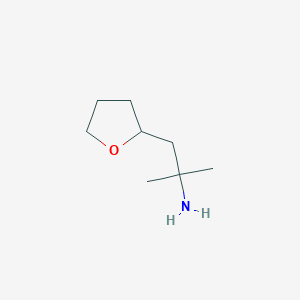
Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and industrial applications .
Méthodes De Préparation
The synthesis of ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the cyclization of diamides, amino ester and cyanamide/guanidine, tandem aza-Wittig/heterocumulene-mediated annulation, thiohydantoin conversion to imidazolone, oxazolone rearrangement, and oxidative pinacol-like rearrangement of imidazole . These methods often require specific reaction conditions, such as the use of catalysts like Cu (OAc)2 and solvents like DMSO under an oxygen atmosphere .
Analyse Des Réactions Chimiques
Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, such as Cu (II) and Ag, and oxidizing agents like tert-butyl nitrite . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted imidazole derivatives with potential biological activities .
Applications De Recherche Scientifique
Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, antiviral, and anticancer properties . They are also used in the development of drugs for treating conditions such as rheumatoid arthritis, ulcers, and infectious diseases . In industry, these compounds are utilized in the production of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by inhibiting enzymes or interfering with the synthesis of nucleic acids and proteins . The exact mechanism depends on the specific biological activity being targeted, but it generally involves binding to active sites on enzymes or receptors, thereby blocking their function and leading to the desired therapeutic effect .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate can be compared with other similar compounds, such as clemizole, etonitazene, and enviroxime, which also contain the imidazole ring . These compounds share similar biological activities, but each has unique properties that make them suitable for different applications. For example, clemizole is an antihistaminic agent, while etonitazene is an analgesic, and enviroxime is an antiviral . The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, which can lead to the development of new drugs and industrial products .
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
ethyl 2-amino-3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-8(13)9(2,10)6-12-5-4-11-7-12/h4-5,7H,3,6,10H2,1-2H3 |
Clé InChI |
UMNKRFQLISLRKE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(CN1C=CN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)






